molecular formula C19H24N4O4 B5078935 N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide

N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide

Cat. No.: B5078935
M. Wt: 372.4 g/mol
InChI Key: SRJBNSVDWWGWTM-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide is a compound that features an adamantane moiety, which is a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide typically involves the reaction of adamantanecarboxylic acid with hydrazine derivatives under specific conditions. One common method includes the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as catalysts to facilitate the reaction . Additionally, radical-based functionalization reactions can be employed to introduce various functional groups into the adamantane structure .

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants have been explored for the production of dehydroadamantanes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group on the benzamide ring.

    Substitution: Substitution reactions can introduce different substituents onto the adamantane or benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, trifluoromethanesulfonic acid, iodine, and various oxidants . Reaction conditions often involve specific temperatures and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the adamantane moiety with a hydrazinyl-oxoethyl group and a nitrobenzamide ring, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c20-22-18(25)16(19-8-11-5-12(9-19)7-13(6-11)10-19)21-17(24)14-1-3-15(4-2-14)23(26)27/h1-4,11-13,16H,5-10,20H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBNSVDWWGWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NN)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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